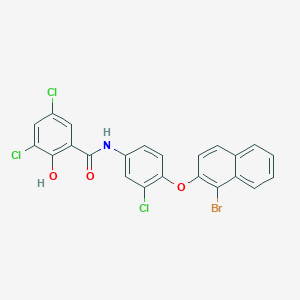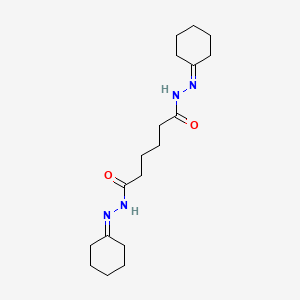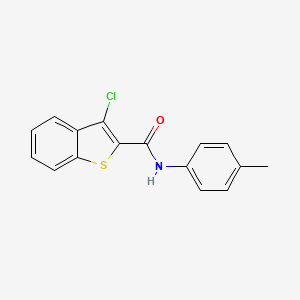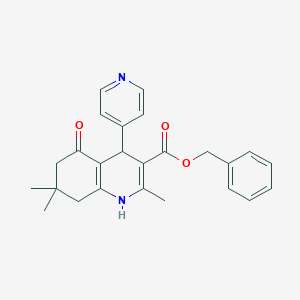
N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
The synthesis of N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Etherification: The reaction of 1-bromonaphthalene with 4-hydroxy-3-chlorophenyl to form the ether linkage.
Amidation: The final step involves the reaction of the ether intermediate with 3,5-dichloro-2-hydroxybenzoyl chloride to form the target compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal agent, particularly against pathogens like Sporisorium scitamineum.
Biological Research: The compound is used to investigate the role of specific molecular pathways, such as the SsHog1-mediated SsHsp104 pathway in heat stress tolerance.
Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it targets the SsHog1-mediated SsHsp104 pathway, which is crucial for heat stress resistance in certain fungi . By inhibiting this pathway, the compound can reduce the growth and germination of fungal spores.
Comparison with Similar Compounds
Similar compounds to N-(4-((1-Bromonaphthalen-2-yl)oxy)-3-chlorophenyl)-3,5-dichloro-2-hydroxybenzamide include:
N-Benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: This compound also features a bromonaphthalene moiety and is studied for its antifungal properties.
2-[(1-Bromonaphthalen-2-yl)oxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide: Known for its antimicrobial activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C23H13BrCl3NO3 |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
N-[4-(1-bromonaphthalen-2-yl)oxy-3-chlorophenyl]-3,5-dichloro-2-hydroxybenzamide |
InChI |
InChI=1S/C23H13BrCl3NO3/c24-21-15-4-2-1-3-12(15)5-7-20(21)31-19-8-6-14(11-17(19)26)28-23(30)16-9-13(25)10-18(27)22(16)29/h1-11,29H,(H,28,30) |
InChI Key |
LLAKCHSBOWDWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Br)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Cl)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11109524.png)
![5-(4-fluorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11109525.png)
![N-(2-chlorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11109528.png)
![6-[(E)-({[(2,6-dibromo-4-methylphenyl)amino]acetyl}hydrazono)methyl]-2,3-dimethoxybenzoic acid](/img/structure/B11109534.png)


![4-methyl-N-{6-methyl-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11109552.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)
![1-[2-(5-Chloro-2-hydroxyphenyl)-4-(4-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-en-9-yl]ethanone](/img/structure/B11109569.png)

![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11109582.png)
![2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109583.png)
![2-chloro-N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11109604.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11109608.png)
